molecular formula C15H16ClN5O B6101307 N-{[(4-chlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide

N-{[(4-chlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide

Cat. No. B6101307
M. Wt: 317.77 g/mol
InChI Key: LQHKAFZIFFSDIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(4-chlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide, also known as CPAA, is a novel compound that has gained significant attention in the field of scientific research. The compound has a unique chemical structure that makes it suitable for various applications, including drug development, biochemistry, and molecular biology. In

Mechanism of Action

The mechanism of action of N-{[(4-chlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide is complex and involves multiple cellular pathways. This compound has been shown to inhibit the activity of the MAPK/ERK pathway, which is involved in cell proliferation and survival. Additionally, this compound has been shown to modulate the activity of various enzymes, including kinases and phosphatases, which play critical roles in cellular signaling and metabolism. The precise mechanism of action of this compound is still under investigation, and further studies are needed to fully understand its effects on cellular pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anticancer activity against various cancer cell lines, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to modulate the activity of various enzymes, including kinases and phosphatases, which play critical roles in cellular signaling and metabolism. The compound has also been shown to exhibit anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

N-{[(4-chlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide has several advantages for lab experiments, including its potency and specificity for various cellular pathways. Additionally, this compound has been shown to exhibit low toxicity in vitro, making it a safe and reliable tool for studying cellular pathways. However, the synthesis of this compound is complex and requires specialized equipment and technical expertise. Additionally, the compound has limited solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of N-{[(4-chlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide, including its potential therapeutic applications in cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular pathways. The development of more efficient synthesis methods for this compound may also facilitate its use in scientific research. Finally, the development of new analogs of this compound with improved potency and specificity may lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis of N-{[(4-chlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide involves several steps that require technical expertise and specialized equipment. The first step involves the reaction of 4-chloroaniline with 4,6-dimethyl-2-pyrimidinamine to form an intermediate product. The intermediate product is then reacted with acetic anhydride to produce the final product, this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions to ensure the purity and yield of the final product.

Scientific Research Applications

N-{[(4-chlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide has several applications in scientific research, including drug development, biochemistry, and molecular biology. The compound has been shown to exhibit potent anticancer activity against various cancer cell lines, making it a promising candidate for cancer therapy. This compound has also been used as a tool to study the mechanism of action of various cellular pathways, including the MAPK/ERK pathway. Additionally, this compound has been shown to modulate the activity of various enzymes, including kinases and phosphatases, making it a valuable tool for studying enzyme kinetics and regulation.

properties

IUPAC Name

N-[(Z)-N-(4-chlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5O/c1-9-8-10(2)18-14(17-9)21-15(19-11(3)22)20-13-6-4-12(16)5-7-13/h4-8H,1-3H3,(H2,17,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHKAFZIFFSDIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC=C(C=C2)Cl)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/NC2=CC=C(C=C2)Cl)\NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670918
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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